1-(3-(Trifluoromethoxy)phenyl)piperazine
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)piperazine is a chemical compound that has been studied for its potential pharmacological effects and as a building block in drug discovery. It is known to act as a serotonin receptor agonist in the rat brain, which can lead to a decrease in serotonin turnover, as indicated by a decrease in the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering the concentration of serotonin .
Synthesis Analysis
The synthesis of related trifluoromethylated piperazines has been achieved through various methods. One approach involves a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines . Another method describes the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines using the Ruppert-Prakash reagent (TMSCF3) and α-amino sulfinylimines . These methods provide access to trifluoromethylated piperazines, which are valuable scaffolds in medicinal chemistry.
Molecular Structure Analysis
The molecular structure and conformation of 1-(m-(trifluoromethyl)phenyl)piperazine have been studied using FT-IR, FT-Raman, and DFT quantum chemical methods. The optimized geometry, vibrational frequencies, and intensity of the vibrational bands were obtained and compared with experimental data. The electronic properties, including HOMO and LUMO energies, were measured by TD-DFT approach, indicating that charge transfer occurs within the molecule .
Chemical Reactions Analysis
The trifluoromethyl group has been shown to have a unique influence on the reaction path of certain chemical reactions. For instance, in the synthesis of piperazin-2-ones, the presence of the trifluoromethyl group leads to a cascade assembly of the compound via rearrangement . Additionally, the triazine heterocycle, which is structurally similar to the trifluoromethyl group, has been identified as a critical functional group for the potency and selectivity of certain enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-(Trifluoromethoxy)phenyl)piperazine and related compounds are closely tied to their molecular structure. The presence of the trifluoromethyl group can significantly affect the compound's reactivity, electronic distribution, and pharmacological profile. For example, the neuroleptic activity of certain 1-piperazino-3-phenylindans is influenced by the trifluoromethyl group, which contributes to the inhibition of dopamine uptake . The molecular electrostatic potential and the calculated HOMO and LUMO energies of 1-(m-(trifluoromethyl)phenyl)piperazine provide insights into its reactivity and interaction with biological targets .
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Anti-Inflammatory Agents
- Field : Pharmaceutical Industry
- Application : Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives have been studied as potential anti-inflammatory agents . These compounds have shown promising activity profiles when compared to standard drugs .
- Methods : The compounds were synthesized and their anti-inflammatory potential was evaluated by an anti-denaturation assay using diclofenac sodium as the reference standard . Molecular docking and SAR (Structure-Activity Relationship) studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .
- Results : Some of the compounds exhibited profound activity when compared to the standard drug .
Duchenne Muscular Dystrophy Treatment
- Field : Pharmaceutical Industry
- Application : Some piperazine-based molecules are used as Duchenne muscular dystrophy treatment drugs .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(8-10)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLJHVUEZZXDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630758 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethoxy)phenyl)piperazine | |
CAS RN |
54711-69-2 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.